1H-diazirine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

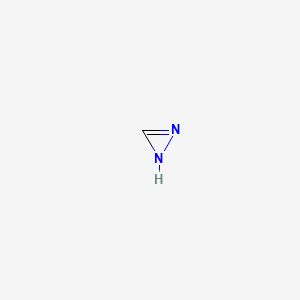

1H-diazirine is a diazirine and a one-carbon compound.

科学研究应用

Photoaffinity Labeling

Overview

Photoaffinity labeling is a technique that uses light to activate diazirine, generating reactive carbene species that can covalently bond to nearby biomolecules. This method is particularly useful for mapping binding sites of ligands on proteins and identifying protein-protein interactions.

Case Studies

- Receptor Labeling : Researchers have successfully employed diazirine-containing ligands to identify binding sites on various receptors. For instance, Kinoshita et al. used a diazirine analog of a plant hormone to discover a new brassinosteroid receptor, demonstrating the utility of diazirines in plant biology studies .

- Enzyme-Substrate Interactions : A diazirine analog of etoposide was synthesized to identify its binding site on topoisomerase II, a critical enzyme in cancer therapy . Similarly, the use of diazirines has elucidated the binding mechanisms of gamma-secretase inhibitors relevant to Alzheimer's disease .

Nucleic Acid Studies

Application in DNA Research

Diazirines have been incorporated into nucleosides to investigate interactions between DNA and various proteins involved in replication and repair processes. For example:

- DNA Polymerase Interactions : A study involved incorporating a diazirine moiety into DNA polymer to explore its interaction with DNA polymerases, providing insights into the mechanisms of DNA repair .

Protein-Lipid Interactions

Investigation of Membrane Dynamics

Diazirines have been utilized to study protein-lipid interactions, which are crucial for understanding membrane dynamics and cellular signaling pathways. For instance, researchers have used diazirine probes to analyze how sphingolipids interact with membrane proteins in vivo .

Drug Discovery and Development

Utilization in Pharmacology

Diazirines are increasingly being integrated into drug design strategies due to their ability to facilitate the identification of drug targets and optimize lead compounds.

- Cholesterol Binding Studies : A notable application involved using diazirine probes to uncover hidden cholesterol binding sites in Hedgehog morphogen proteins, which play significant roles in developmental biology . This approach not only aids in understanding cholesterol's role but also assists in drug development targeting these pathways.

Synthesis and Reactivity Studies

Chemical Properties Exploration

Research has also focused on the synthesis of novel diazirine derivatives and their reactivity profiles. For example:

- Radical Reactions : Studies have shown that selective radical addition reactions involving diazirines can be controlled by external radicals, enhancing their synthetic potential . This opens avenues for developing new compounds with tailored properties.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Photoaffinity Labeling | Mapping ligand-receptor interactions | Kinoshita et al. on brassinosteroid receptor discovery |

| Nucleic Acid Studies | Investigating DNA-protein interactions | Study on DNA polymerase interactions using diazirine |

| Protein-Lipid Interactions | Analyzing membrane dynamics | Research on sphingolipid interactions with membrane proteins |

| Drug Discovery | Identifying drug targets | Cholesterol binding studies in Hedgehog proteins |

| Synthesis and Reactivity | Exploring new derivatives and their reactivity | Radical addition studies enhancing synthetic potential |

属性

CAS 编号 |

157-23-3 |

|---|---|

分子式 |

CH2N2 |

分子量 |

42.04 g/mol |

IUPAC 名称 |

1H-diazirine |

InChI |

InChI=1S/CH2N2/c1-2-3-1/h1H,(H,2,3) |

InChI 键 |

KFJGTWZIOKFALT-UHFFFAOYSA-N |

SMILES |

C1=NN1 |

规范 SMILES |

C1=NN1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。